2-金刚烷-1-基-N-(4-乙氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

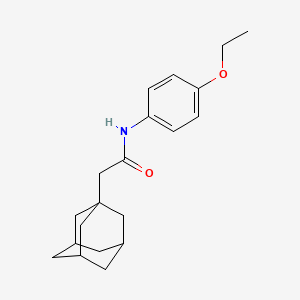

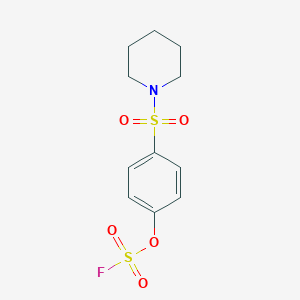

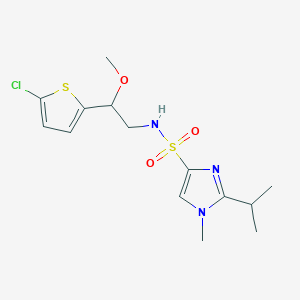

“2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C20H27NO2 . It has an average mass of 313.434 Da and a mono-isotopic mass of 313.204193 Da .

Synthesis Analysis

N-Adamantylated amides, which include “2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide”, have been synthesized from 1-adamantyl nitrate. The reactions were carried out in sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles .Molecular Structure Analysis

The molecular structure of “2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide” consists of 20 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

N-Adamantylated amides can be synthesized by fusing the starting reagents, heating them in a medium of trifluoroacetic acid, heating in an excess starting amide, in the presence of manganese catalysts, and under the action of aluminum triflate under microwave irradiation . Alcohols or halogen derivatives of the adamantane series are used as alkylating agents .科学研究应用

结构和理论研究

金刚烷衍生物的理论研究

一项研究重点在于了解氟取代对金刚烷衍生物的结构影响。该研究利用 X 射线、DFT、QTAIM 分析和分子对接来探索此类取代对晶体堆积和对 11-β-羟基类固醇脱氢酶 1 (11-β-HSD1) 的潜在抑制活性的影响 (L. H. Al-Wahaibi 等人,2018 年)。

抗菌和抗病毒应用

金刚烷类似物作为强效镇痛药

合成并评估了对乙酰氨基酚的金刚烷类似物,重点是它们通过选择性抑制 TRPA1 通道的作用机制,这表明了药物化学中的潜在新途径 (N. Fresno 等人,2014 年)。

金刚烷基衍生物的胆碱酯酶抑制活性

这项研究考察了金刚烷基酯衍生物的 AChE 和 BChE 抑制活性,揭示了某些衍生物表现出显着的抑制效应,突出了它们对与胆碱酯酶活性相关的疾病的治疗潜力 (Huey Chong Kwong 等人,2017 年)。

抗锥虫病活性

金刚烷芳基羟肟酸对抗锥虫病

一项合成研究提出了具有 N-羟基芳基酰胺的金刚烷衍生物,显示出抗锥虫病活性,特别是对布氏锥虫和克氏锥虫,表明它们作为锥虫病治疗剂的潜力 (Angeliki-Sofia Foscolos 等人,2022 年)。

微管靶向和抗有丝分裂剂

基于金刚烷的抗有丝分裂剂

对金刚烷基化合物的研究重点在于它们抑制细胞增殖和影响癌细胞中微管动力学的能力,突出了金刚烷衍生物作为抗癌剂的潜力 (N. Zefirov 等人,2020 年)。

分子对接和相互作用分析

金刚烷衍生物中的非共价相互作用

使用晶体学和 QTAIM 分析对金刚烷-1,3,4-噻二唑衍生物进行的一项研究揭示了非共价相互作用的本质,增强了我们对其结构稳定性和生物系统中潜在相互作用的理解 (A. El-Emam 等人,2020 年)。

作用机制

未来方向

属性

IUPAC Name |

2-(1-adamantyl)-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-2-23-18-5-3-17(4-6-18)21-19(22)13-20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,2,7-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMGQSRCKNMPLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(4-fluorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2657344.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide](/img/structure/B2657348.png)

![N-(4-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2657351.png)

![2,6-dichloro-5-fluoro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-carboxamide](/img/structure/B2657356.png)

![Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2657363.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2657366.png)